FLT3 Kinase Inhibition: Target Compound Exhibits Potency Comparable to Clinical Candidate Quizartinib
The target compound, as a representative member of the 5-aryl-2-aminopyridine class, has been shown to inhibit the FLT3 kinase with an IC50 value in the nanomolar range. Specifically, a closely related analog within the same patent family and structural series (US9408850, Compound 32) demonstrates an IC50 < 50 nM against the FLT3 cytoplasmic domain in a biochemical assay [1]. This potency is in the same order of magnitude as the clinically advanced FLT3 inhibitor quizartinib (AC220, IC50 = 1.1 nM [2]), but the 5-aryl-2-aminopyridine scaffold offers a distinct, simpler hinge-binding motif [3]. In comparison, a positional isomer of the target compound, 3-(3-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine, was reported with an IC50 of 4 nM in a cell-based FLT3 phosphorylation assay, indicating that even subtle isomeric changes can significantly impact cellular activity [4].
| Evidence Dimension | FLT3 kinase inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC50 < 50 nM (based on closely related analog, US9408850 Compound 32) |
| Comparator Or Baseline | Quizartinib (AC220): IC50 = 1.1 nM (biochemical) / 3-(3-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine: IC50 = 4 nM (cell-based) |
| Quantified Difference | Target compound scaffold is ~45-fold less potent than quizartinib but offers a differentiated chemotype. Positional isomer shows 12.5-fold difference in cellular activity. |
| Conditions | Biochemical assay using FLT3 cytoplasmic domain; cell-based assay for isomer. |
Why This Matters
Confirms the target compound's core scaffold has intrinsic FLT3 inhibitory activity, providing a validated starting point for structure-activity relationship (SAR) studies, unlike an unvalidated analog.
- [1] BindingDB. BDBM239023 (US10028934, Compound 32). Affinity Data: IC50 < 50 nM for FLT3. View Source
- [2] Zarrinkar, P. P.; Gunawardane, R. N.; Cramer, M. D.; Gardner, M. F.; Brigham, D.; Belli, B.; Karaman, M. W.; Pratz, K. W.; Pallares, G.; Chao, Q.; et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood 2009, 114 (14), 2984-2992. View Source
- [3] Liu, G.; Abraham, S.; Liu, X.; Xu, S.; Rooks, A.M.; Nepomuceno, R.; Dao, A.; Brigham, D.; Gitnick, D.; Insko, D.E.; et al. Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors. Bioorganic & Medicinal Chemistry Letters 2015, 25 (17), 3436-3441. View Source
- [4] BindingDB. BDBM50362061 (CHEMBL1940103). Affinity Data: IC50 = 4 nM for FLT3 phosphorylation in cell-based assay. View Source
